molecular formula C45H66N16O7 B12603996 N~5~-(Diaminomethylidene)-L-ornithyl-L-alanyl-L-tryptophyl-L-valyl-L-alanyl-L-tryptophyl-N~5~-(diaminomethylidene)-L-ornithinamide CAS No. 646044-31-7

N~5~-(Diaminomethylidene)-L-ornithyl-L-alanyl-L-tryptophyl-L-valyl-L-alanyl-L-tryptophyl-N~5~-(diaminomethylidene)-L-ornithinamide

Cat. No.: B12603996
CAS No.: 646044-31-7
M. Wt: 943.1 g/mol
InChI Key: JABXIWKQXUFSBR-FQIFSHNZSA-N
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Description

N~5~-(Diaminomethylidene)-L-ornithyl-L-alanyl-L-tryptophyl-L-valyl-L-alanyl-L-tryptophyl-N~5~-(diaminomethylidene)-L-ornithinamide is a complex peptide compound with a unique sequence of amino acids

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N5-(diaminomethylidene)-L-ornithyl-L-alanyl-L-tryptophyl-L-valyl-L-alanyl-L-tryptophyl-N~5~-(diaminomethylidene)-L-ornithinamide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Coupling: The amino acids are coupled to the resin using coupling reagents such as HBTU or DIC.

    Deprotection: The protecting groups on the amino acids are removed using TFA (trifluoroacetic acid).

    Cleavage: The completed peptide is cleaved from the resin and purified using HPLC (high-performance liquid chromatography).

Industrial Production Methods

Industrial production of this compound may involve large-scale SPPS with automated peptide synthesizers. The process is optimized for high yield and purity, ensuring the compound meets the required specifications for research and application.

Chemical Reactions Analysis

Types of Reactions

N~5~-(diaminomethylidene)-L-ornithyl-L-alanyl-L-tryptophyl-L-valyl-L-alanyl-L-tryptophyl-N~5~-(diaminomethylidene)-L-ornithinamide can undergo various chemical reactions, including:

    Oxidation: The tryptophan residues can be oxidized to form kynurenine derivatives.

    Reduction: The peptide bonds can be reduced under specific conditions to yield smaller peptide fragments.

    Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or other reducing agents.

    Substitution: Various reagents depending on the desired substitution, such as alkylating agents for methylation.

Major Products

The major products formed from these reactions include modified peptides with altered functional groups or truncated peptide fragments.

Scientific Research Applications

N~5~-(diaminomethylidene)-L-ornithyl-L-alanyl-L-tryptophyl-L-valyl-L-alanyl-L-tryptophyl-N~5~-(diaminomethylidene)-L-ornithinamide has several scientific research applications:

    Chemistry: Used as a model compound for studying peptide synthesis and modification.

    Biology: Investigated for its role in cellular signaling and protein interactions.

    Medicine: Potential therapeutic applications in targeting specific diseases or conditions.

    Industry: Utilized in the development of new materials and biotechnological processes.

Mechanism of Action

The mechanism of action of N5-(diaminomethylidene)-L-ornithyl-L-alanyl-L-tryptophyl-L-valyl-L-alanyl-L-tryptophyl-N~5~-(diaminomethylidene)-L-ornithinamide involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and influencing cellular processes. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~5~-(diaminomethylidene)-L-ornithyl-L-alanyl-L-tryptophyl-L-valyl-L-alanyl-L-tryptophyl-N~5~-(diaminomethylidene)-L-ornithinamide is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties. This uniqueness makes it valuable for targeted research and applications in various scientific fields.

Properties

CAS No.

646044-31-7

Molecular Formula

C45H66N16O7

Molecular Weight

943.1 g/mol

IUPAC Name

(2S)-2-amino-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]-5-(diaminomethylideneamino)pentanamide

InChI

InChI=1S/C45H66N16O7/c1-23(2)36(61-42(67)35(20-27-22-55-32-15-8-6-12-29(27)32)60-38(63)24(3)56-40(65)30(46)13-9-17-52-44(48)49)43(68)57-25(4)39(64)59-34(19-26-21-54-31-14-7-5-11-28(26)31)41(66)58-33(37(47)62)16-10-18-53-45(50)51/h5-8,11-12,14-15,21-25,30,33-36,54-55H,9-10,13,16-20,46H2,1-4H3,(H2,47,62)(H,56,65)(H,57,68)(H,58,66)(H,59,64)(H,60,63)(H,61,67)(H4,48,49,52)(H4,50,51,53)/t24-,25-,30-,33-,34-,35-,36-/m0/s1

InChI Key

JABXIWKQXUFSBR-FQIFSHNZSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N)NC(=O)[C@H](CCCN=C(N)N)N

Canonical SMILES

CC(C)C(C(=O)NC(C)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCCN=C(N)N)C(=O)N)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(C)NC(=O)C(CCCN=C(N)N)N

Origin of Product

United States

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